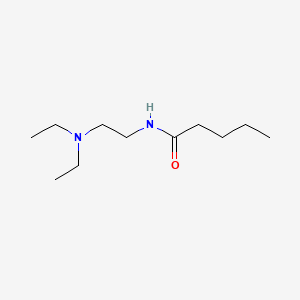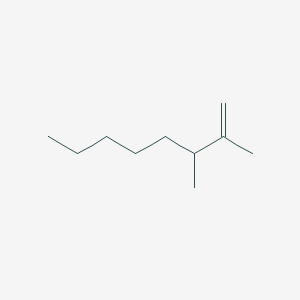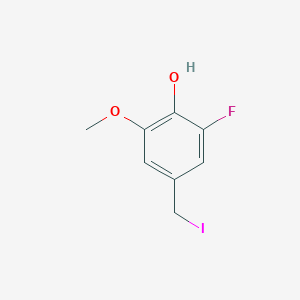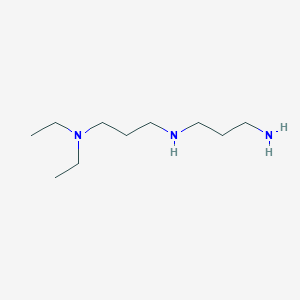![molecular formula C5H13NO6S B14327842 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid CAS No. 106665-18-3](/img/structure/B14327842.png)
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid is a chemical compound known for its unique structure and properties. It contains both amino and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in scientific research due to its ability to participate in a wide range of chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid typically involves the reaction of 1,2-dihydroxyethane with an appropriate sulfonic acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through various separation techniques such as crystallization or distillation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: It can be reduced to form different reduced forms, which may have distinct properties and applications.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanesulfonic acid:
3-Aminopropanesulfonic acid: Similar in having both amino and sulfonic acid groups but with a different carbon chain length.
Uniqueness
3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
106665-18-3 |
|---|---|
Molecular Formula |
C5H13NO6S |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
3-(1,2-dihydroxyethylamino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C5H13NO6S/c7-2-5(9)6-1-4(8)3-13(10,11)12/h4-9H,1-3H2,(H,10,11,12) |
InChI Key |
LRJWCCMSGYYMBF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS(=O)(=O)O)O)NC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)

![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)



![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)




